molecular formula C7H8N2O3 B14086152 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- CAS No. 52606-03-8

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

Cat. No.: B14086152
CAS No.: 52606-03-8
M. Wt: 168.15 g/mol
InChI Key: MHJMVJKHXBJXAU-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves several synthetic routes. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . Another method involves an addition reaction with anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Chemical Reactions Analysis

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, methanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation reactions can produce 2-chloro-4-amino-6-methoxypyrimidine .

Mechanism of Action

Properties

CAS No.

52606-03-8

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,6-dimethoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3

InChI Key

MHJMVJKHXBJXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C=O)OC

Origin of Product

United States

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